Cas no 1160169-39-0 (rac 5-Keto Fluvastatin)

rac 5-Keto Fluvastatin Chemical and Physical Properties
Names and Identifiers
-
- rac 5-Keto Fluvastatin
- (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid
- (6E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid
- (Rac)-5-Keto Fluvastatin
- SCHEMBL4024735
- (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid; 5-Ketofluvastatin; Fluvastatin Sodium Impurity D; Fluvastatin Impurity D
- J-003366
- FLUVASTATIN SODIUM IMPURITY D [EP IMPURITY]
- (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxohept-6-enoic Acid (5-Ketofluvastatin)
- 1160169-39-0
- UNII-8LLT21950O
- (E)-5-Keto Fluvastatin
- SCHEMBL4019705
- 8LLT21950O
- Q27270723
- TS-07882
- (6E)-7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (+/-)-
- HY-135358
- 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)-
- DA-69231
- ARD193577
- (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid; Fluvastatin Impurity; Fluvastatin EP Impurity D
- CS-0111890
- 5 Oxo Fluvastatin
- (6E)-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid
- AKOS040736444
-
- Inchi: InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+
- InChI Key: FSIBOMHNSMFWBF-VAWYXSNFSA-N
- SMILES: CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
Computed Properties
- Exact Mass: 409.168936g/mol
- Surface Charge: 0
- XLogP3: 3.4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 8
- Monoisotopic Mass: 409.168936g/mol
- Monoisotopic Mass: 409.168936g/mol
- Topological Polar Surface Area: 79.5Ų
- Heavy Atom Count: 30
- Complexity: 629
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- PSA: 79.53000
- LogP: 4.83630
rac 5-Keto Fluvastatin Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
rac 5-Keto Fluvastatin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0111890-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | 1mg |
$300.0 | 2021-09-02 | ||
TRC | K188905-.5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 5mg |
$181.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R938421-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | ≥98% | 1mg |
¥2,700.00 | 2022-09-28 | |
A2B Chem LLC | AE15627-1mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 1mg |
$242.00 | 2024-04-20 | |
A2B Chem LLC | AE15627-10mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 10mg |
$749.00 | 2024-04-20 | |
MedChemExpress | HY-135358-1mg |
(Rac)-5-Keto Fluvastatin |
1160169-39-0 | 1mg |
¥4534 | 2024-04-20 | ||
A2B Chem LLC | AE15627-2mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 95% | 2mg |
$345.00 | 2024-04-20 | |
Ambeed | A1251873-1mg |
(E)-5-Keto Fluvastatin |
1160169-39-0 | 98% | 1mg |
$648.0 | 2025-02-27 | |
TRC | K188905-0.5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 0.5mg |
$ 150.00 | 2022-06-04 | ||
TRC | K188905-5mg |
rac 5-Keto Fluvastatin |
1160169-39-0 | 5mg |
$ 1544.00 | 2023-09-07 |
rac 5-Keto Fluvastatin Related Literature
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Valentin Leroy,M. G. Scanlon,J. H. Page Soft Matter, 2007,3, 1388-1394
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on rac 5-Keto Fluvastatin
Introduction to Rac 5-Keto Fluvastatin (CAS No. 1160169-39-0)
Rac 5-Keto Fluvastatin, a compound with the chemical identifier CAS No. 1160169-39-0, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound is a racemic mixture, meaning it contains equal proportions of two enantiomers, which are mirror-image isomers that can exhibit different biological activities. In the context of modern drug development, the study of such racemic mixtures has gained considerable attention due to their potential therapeutic applications and mechanistic insights.
The chemical structure of Rac 5-Keto Fluvastatin is closely related to Fluvastatin, a well-known statin drug used for the management of hypercholesterolemia. Fluvastatin and its derivatives are primarily known for their ability to inhibit HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. Rac 5-Keto Fluvastatin, as a derivative, has been extensively studied for its pharmacological properties and potential applications in therapeutic interventions.
Recent research has highlighted the importance of understanding the stereochemistry of drug molecules. The enantiomers of Rac 5-Keto Fluvastatin have been shown to exhibit distinct pharmacokinetic and pharmacodynamic profiles. This observation underscores the need for further investigation into the differential effects of each enantiomer, which could lead to the development of more targeted and effective therapies.
In vitro studies have demonstrated that Rac 5-Keto Fluvastatin possesses potent inhibitory activity against HMG-CoA reductase, similar to its parent compound Fluvastatin. However, the exact mechanism of action and selectivity profile of Rac 5-Keto Fluvastatin remain areas of active research. These studies are crucial for understanding how the compound interacts with biological targets and how these interactions can be optimized for therapeutic benefit.
One of the most intriguing aspects of Rac 5-Keto Fluvastatin is its potential role in modulating inflammatory pathways. Emerging evidence suggests that statins, including derivatives like Rac 5-Keto Fluvastatin, may have anti-inflammatory effects beyond their cholesterol-lowering properties. This has led to investigations into their potential use in treating conditions such as atherosclerosis, where inflammation plays a significant role.
The synthesis and characterization of Rac 5-Keto Fluvastatin have been refined through advanced chemical methodologies. Techniques such as chiral resolution and crystallization have been employed to isolate and purify the enantiomers, allowing for detailed structural analysis. These advancements in synthetic chemistry have not only improved the availability of Rac 5-Keto Fluvastatin but also provided valuable insights into its molecular structure and interactions.
Preclinical studies have begun to explore the therapeutic potential of Rac 5-Keto Fluvastatin in various disease models. Initial findings suggest that it may offer benefits in managing cardiovascular diseases by reducing cholesterol levels and modulating inflammatory responses. Additionally, its potential role in neuroprotection has been an area of interest, with studies indicating possible benefits in conditions such as Alzheimer's disease.
The pharmacokinetic profile of Rac 5-Keto Fluvastatin has been thoroughly evaluated to understand how it is absorbed, distributed, metabolized, and excreted by the body. These studies are essential for determining appropriate dosing regimens and predicting potential side effects. Advanced analytical techniques, including mass spectrometry and high-performance liquid chromatography (HPLC), have been utilized to characterize its metabolic pathways and identify key metabolites.
Regulatory considerations play a critical role in the development and approval of new pharmaceutical compounds like Rac 5-Keto Fluvastatin. Compliance with stringent guidelines ensures that the compound is safe and effective for human use. Clinical trials are being conducted to gather comprehensive data on its efficacy and safety profiles, which will be essential for regulatory submissions.
The future directions for research on Rac 5-Keto Fluvastatin include exploring its potential applications in personalized medicine. By understanding how individual genetic variations influence responses to this compound, researchers can develop more tailored therapeutic strategies. Additionally, investigating its interactions with other drugs will help identify potential synergistic effects or adverse reactions.
In conclusion, Rac 5-Keto Fluvastatin (CAS No. 1160169-39-0) represents a promising compound with significant therapeutic potential in various medical fields. Its unique stereochemical properties, combined with its ability to modulate key biological pathways, make it an attractive candidate for further research and development. As our understanding of its mechanisms and applications continues to grow, so too will its potential as a therapeutic agent.
1160169-39-0 (rac 5-Keto Fluvastatin) Related Products
- 93957-53-0(Fluvastatin Methyl Ester)
- 93957-54-1(Fluvastatin)
- 129332-29-2(tert-Butyl Fluvastatin)
- 131926-95-9(4-Hydroxy Lansoprazole Sulfide)
- 194934-95-7(O-tert-Butyl-3-keto Fluvastatin)
- 375846-25-6((6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester)
- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)
- 148901-69-3((E)-7-2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl-5-hydroxy-3-oxo-6-heptenoic Acid Ethyl Ester)
- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)
- 155229-76-8((3S,5R)-Fluvastatin sodium salt)
